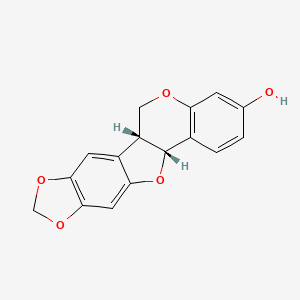

(-)-Maackiain

Description

Properties

IUPAC Name |

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904139 | |

| Record name | Maackiain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maackiain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maackiain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAACKIAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF360D25IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Maackiain: A Technical Guide to Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for its diverse biological activities. As a phytoalexin, it is produced by various plants in response to pathogen attack and other stressors. Research has highlighted its potential as an anti-inflammatory, antimicrobial, and immunomodulatory agent, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of (-)-Maackiain, detailed methodologies for its isolation and purification, and an examination of its role in specific signaling pathways.

Natural Sources of (-)-Maackiain

(-)-Maackiain is predominantly found within the plant kingdom, particularly in species belonging to the Fabaceae (Leguminosae) family. The compound has been isolated from various parts of these plants, including the roots, rhizomes, stems, leaves, and flowers. A summary of notable plant sources is provided in the table below.

| Family | Genus | Species | Common Name | Plant Part(s) |

| Fabaceae | Sophora | S. flavescens | Ku Shen | Roots |

| S. tonkinensis | Shan Dou Gen | Roots, Rhizomes | ||

| S. subprostrata | Roots | |||

| Maackia | M. amurensis | Amur Maackia | Flowers, Stem Bark | |

| Trifolium | T. pratense | Red Clover | Aerial Parts, Leaves | |

| Astragalus | Multiple species | Milkvetch | Roots | |

| Caragana | C. frutex, C. tangutica | |||

| Pongamia | P. pinnata | |||

| Glycine | G. max | Soybean | ||

| Bowdichia | B. virgilioides | |||

| Spatholobus | S. suberectus | |||

| Ononis | O. spinosa | Spiny Restharrow | Roots |

Isolation and Purification Methodologies

The isolation of (-)-Maackiain from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The choice of methodology can significantly impact the final yield and purity of the compound.

Data on Extraction and Isolation Yields

The following table summarizes quantitative data from selected isolation protocols.

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Sophora flavescens | Methanol (B129727) with ultrasonication | MPLC, Preparative HPLC | 11.2% (crude extract), ~0.89% (of crude extract) | >98% | [1] |

| Trifolium pratense (Red Clover) | Not specified | High-Speed Counter-Current Chromatography | 0.76% w/w (in a specific fraction) | Not specified | [2] |

| Trifolium pratense (Red Clover) | Ultrasound-Assisted Dynamic Extraction | Parallel Countercurrent Chromatography | Not specified | >95.31% | [3] |

Experimental Protocols

Protocol 1: Isolation of (-)-Maackiain from Sophora flavescens [1]

This protocol details the extraction and purification of (-)-Maackiain from the roots of Sophora flavescens.

-

Plant Material Preparation: 50 g of shade-dried and powdered Sophora flavescens plant material is used as the starting material.

-

Extraction: The powdered material is added to 1 L of HPLC-grade methanol. The mixture undergoes ultrasonication at room temperature for 3 days. The ultrasonication cycle consists of 15 minutes of sonication followed by a 120-minute standing period, repeated for 30 cycles.

-

Crude Extract Preparation: The methanolic extract is filtered and then dried under reduced pressure to yield the crude extract. From 50 g of starting material, 5.63 g of crude extract (11.2% yield) is typically obtained.

-

Medium-Pressure Liquid Chromatography (MPLC): Approximately 950 mg of the crude extract is subjected to MPLC on a reversed-phase silica (B1680970) gel column (YMC ODS-AQ, 10 µm, 220 g). A stepwise gradient of methanol in water (35–100% MeOH) is used as the mobile phase at a flow rate of 20 mL/min for 90 minutes. This process yields nine fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fraction containing (-)-Maackiain (in this case, SF Fr. 4, 117.6 mg) is further purified by preparative HPLC. The separation is achieved using a water-methanol gradient (30–60% MeOH).

-

Final Product: This final purification step yields 8.5 mg of (-)-Maackiain. The purity of the isolated compound is confirmed to be greater than 98% by UPLC-PDA-Q/TOF-MS.

Protocol 2: Ultrasound-Assisted Dynamic Extraction and Parallel Countercurrent Chromatography from Red Clover [3]

This protocol describes a novel, integrated approach for the simultaneous extraction and purification of isoflavones, including (-)-Maackiain, from red clover.

-

Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (0.623:1.00:0.99:1.246, v/v) is prepared.

-

Ultrasound-Assisted Dynamic Extraction (UADE): The lower aqueous phase of the solvent system is used as the extraction solution for the red clover raw material.

-

Parallel Countercurrent Chromatography (PCCC): The extract from the UADE is directly coupled to a parallel countercurrent chromatography system. The lower aqueous phase also serves as the mobile phase for the PCCC.

-

Enrichment and Isolation: The sample is first enriched and purified in the first countercurrent chromatography column (CCC1).

-

Secondary Isolation: The purified sample from CCC1 is then pumped into the second countercurrent chromatography column (CCC2) for the final isolation step.

-

Final Product: This integrated process allows for the successful extraction and isolation of (-)-Maackiain with a purity of over 95.31%.

Signaling Pathway Involvement

(-)-Maackiain has been shown to modulate inflammatory responses. One of the key pathways identified is its role in amplifying the activation of the NLRP3 inflammasome.

(-)-Maackiain and NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their mature, active forms.[1][4]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming Signal: The first signal, often provided by microbial components like lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL), leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB pathway.

-

Activation Signal: The second signal, which can be triggered by various stimuli including the microbial toxin nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1.[1]

(-)-Maackiain has been demonstrated to potentiate the second signal, specifically amplifying the nigericin-mediated cleavage of pro-caspase-1 into its active form, caspase-1.[1][5] Active caspase-1 then cleaves pro-IL-1β to produce mature IL-1β and also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and the release of IL-1β.[1] Notably, (-)-Maackiain has been found to induce the production of vimentin, a protein that is an essential mediator for the activation of the NLRP3 inflammasome.[4][6]

Visualizations

Experimental Workflow for (-)-Maackiain Isolation

Caption: General experimental workflow for the isolation of (-)-Maackiain.

Signaling Pathway of (-)-Maackiain in Inflammasome Activation

Caption: (-)-Maackiain amplifies NLRP3 inflammasome activation.

References

- 1. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted dynamic extraction coupled with parallel countercurrent chromatography for simultaneous extraction, purification, and isolation of phytochemicals: application to isoflavones from red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of (-)-Maackiain in Sophora flavescens

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sophora flavescens Aiton, a plant utilized for centuries in traditional East Asian medicine, is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids.[1] Among these, the pterocarpan (B192222) isoflavonoid (B1168493), (-)-maackiain, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Understanding the biosynthetic pathway of (-)-maackiain is critical for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides a comprehensive overview of the core biosynthesis pathway of (-)-maackiain in Sophora flavescens, presenting key enzymes, intermediates, quantitative data on its distribution within the plant, and detailed experimental protocols for its study.

The Biosynthetic Pathway of (-)-Maackiain

The formation of (-)-maackiain is a specialized branch of the well-characterized phenylpropanoid and isoflavonoid pathways. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the complex pterocarpan structure.

1.1. General Phenylpropanoid Pathway The pathway is initiated by three core enzymes that convert L-phenylalanine into p-Coumaroyl-CoA, a central precursor for numerous phenolic compounds.

-

Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid by ligating it with Coenzyme A to form p-Coumaroyl-CoA.[4]

1.2. Isoflavonoid Branch From p-Coumaroyl-CoA, the pathway enters the flavonoid-specific branch, leading to the isoflavonoid backbone.

-

Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[4]

-

Chalcone isomerase (CHI) : Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone (B1672756) intermediate.[4]

-

Isoflavone (B191592) synthase (IFS) : A critical branching point enzyme, IFS is a cytochrome P450 that catalyzes an aryl migration reaction, converting the flavanone (naringenin) into the isoflavone genistein. Through a similar mechanism, it converts liquiritigenin (B1674857) to daidzein. In Sophora flavescens, Isoflavone synthase (SfIFS) is highly expressed in the roots.[1]

1.3. Pterocarpan-Specific Modifications Following the formation of the core isoflavone structure, a series of modification reactions, including hydroxylation, methylation, and cyclization, lead to the final (-)-maackiain molecule.

-

From the isoflavone Daidzein , the pathway proceeds to Formononetin via the action of an O-methyltransferase (IOMT).

-

Formononetin undergoes hydroxylation to become Calycosin .

-

A pivotal and recently elucidated step is the formation of a methylenedioxy bridge. This reaction converts Calycosin to Pseudobaptigenin (B192200) and is catalyzed by a specialized cytochrome P450 enzyme named Pseudobaptigenin Synthase (PbS) . The discovery of this enzyme in red clover (Trifolium pratense) completed a long-standing gap in the understanding of pterocarpan biosynthesis.[5]

-

Subsequent reduction steps, catalyzed by enzymes such as isoflavone reductase (IFR), lead from Pseudobaptigenin to the pterocarpan scaffold.

-

The final cyclization and stereospecific formation yield (-)-Maackiain .

Quantitative Distribution of (-)-Maackiain

The accumulation of (-)-maackiain in Sophora flavescens is tissue-specific, with the highest concentrations typically found in the root tissues. This localization is consistent with its proposed role as a defense compound against soil-borne pathogens.

Table 1: Distribution of (-)-Maackiain and Related Flavonoids in Root Tissues of S. flavescens This table summarizes the content of key flavonoids in different parts of the root, highlighting the significant accumulation in the xylem. Data is adapted from a study combining metabolome and transcriptome analysis.[4]

| Compound | Periderm (mg/g) | Phloem (mg/g) | Xylem (mg/g) |

| Trifolirhizin | 0.01 | 0.05 | 0.21 |

| (-)-Maackiain | 0.02 | 0.12 | 0.49 |

| Kushenol I | 0.01 | 0.15 | 1.31 |

| Kurarinone | 0.01 | < 0.01 | < 0.01 |

| Sophoraflavanone G | 0.01 | < 0.01 | < 0.01 |

Table 2: Relative Isoflavonoid Content in Different Organs of S. flavescens This table illustrates the pronounced difference in isoflavonoid (represented by maackiain) concentration between the roots and aerial parts of the plant.[1]

| Plant Part | Relative Isoflavonoid Content |

| Roots (R) | 9.24-fold higher |

| Aerial Parts (Stems, Leaves) | 1.00 (baseline) |

The data clearly indicates that the root, and specifically the xylem, is the primary site of (-)-maackiain biosynthesis and storage.[4] This correlates with gene expression studies, which show that transcripts for key biosynthetic enzymes, such as isoflavone synthase, are most abundant in the roots.[1]

Experimental Protocols

The study of the (-)-maackiain pathway involves a combination of metabolomic, transcriptomic, and biochemical techniques. Below are representative protocols for key experiments.

3.1. Metabolite Extraction and Quantification by UPLC-MS/MS This protocol is designed for the simultaneous detection and quantification of (-)-maackiain and related flavonoids.[6]

-

Sample Preparation: Collect fresh S. flavescens tissues (e.g., root xylem, phloem). Freeze-dry the samples and grind them into a fine powder.

-

Extraction: Accurately weigh 100 mg of powdered sample into a microcentrifuge tube. Add 1.0 mL of 80% methanol (B129727) (v/v). Vortex for 5 minutes, then sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Clarification: Centrifuge the extract at 12,000 x g for 10 minutes. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

UPLC-MS/MS Conditions:

-

Chromatography System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting from 5% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. For (-)-maackiain, a precursor ion [M-H]⁻ at m/z 283.07 and specific product ions would be used for quantification and confirmation.

-

-

Quantification: Create a calibration curve using an authentic (-)-maackiain standard of known concentrations. Calculate the concentration in the samples by comparing peak areas to the standard curve.

3.2. Gene Expression Analysis by qRT-PCR This protocol measures the transcript abundance of key biosynthetic genes.

-

RNA Extraction: Extract total RNA from 100 mg of powdered plant tissue using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. Treat with DNase I to remove genomic DNA contamination.

-

Quality Control: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR:

-

Reaction Mix: Prepare a 20 µL reaction containing 10 µL of 2x SYBR Green Master Mix, 1 µL of diluted cDNA, 0.5 µL each of forward and reverse primers (10 µM), and nuclease-free water.

-

Primers: Design primers specific to target genes (e.g., SfIFS, SfCHS, Sf4CL) and a reference gene (e.g., Actin or Ubiquitin).

-

Cycling Conditions: A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 45 s. Include a melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

3.3. Heterologous Expression for Enzyme Function Discovery This protocol is essential for characterizing the function of candidate genes, such as the cytochrome P450 responsible for methylenedioxy bridge formation.[5]

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative Pseudobaptigenin Synthase) from S. flavescens cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

Protein Expression: Grow the transformed yeast in selective media. Induce protein expression by transferring the culture to a galactose-containing medium.

-

In Vivo Assay: After 24-48 hours of induction, feed the yeast culture with the substrate (e.g., 100 µM Calycosin).

-

Metabolite Extraction: After an incubation period (e.g., 24 hours), pellet the yeast cells and extract metabolites from the culture medium using ethyl acetate.

-

Product Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample using LC-MS to detect the formation of the expected product (Pseudobaptigenin) by comparing its retention time and mass spectrum to an authentic standard or published data.

Conclusion and Future Directions

The biosynthetic pathway of (-)-maackiain in Sophora flavescens is a complex and highly regulated process, culminating in the tissue-specific accumulation of this potent bioactive compound in the roots. The integration of metabolomic and transcriptomic data has been instrumental in identifying key enzymatic steps and their corresponding genes.[4][7] The recent discovery of pseudobaptigenin synthase has filled a critical knowledge gap, paving the way for the complete reconstruction of the pathway in heterologous systems.[5]

Future research should focus on:

-

Regulatory Mechanisms: Identifying the specific transcription factors (e.g., MYB, bHLH) that regulate the expression of isoflavonoid biosynthetic genes in S. flavescens.

-

Enzyme Characterization: Performing detailed kinetic analysis of the specific Sophora flavescens enzymes to understand their efficiency and substrate specificity.

-

Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts or the plant itself for enhanced production of (-)-maackiain, thereby creating a sustainable source for pharmaceutical development.

This guide provides a foundational framework for researchers aiming to explore and exploit the biosynthesis of (-)-maackiain, a promising natural product from Sophora flavescens.

References

- 1. Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Genes involved in the regulation of alkaloid and flavonoid biosynthesis in different tissues of Sophora tonkinensis via transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Maackiain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin with a range of biological activities, including anti-inflammatory, antiallergenic, and antifungal properties.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Maackiain, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide details its structural elucidation through spectroscopic and crystallographic data, outlines experimental protocols for its analysis, and explores its interaction with key signaling pathways.

Chemical Structure and Identification

(-)-Maackiain is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical identity is firmly established through various analytical techniques.

Systematic Nomenclature and Identifiers

The systematic name for (-)-Maackiain according to IUPAC nomenclature is (6aR,12aR)-6a,12a-dihydro-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c]chromen-3-ol.[5] It is also known by other names such as Inermine and 3-Hydroxy-8,9-methylenedioxypterocarpan.[5]

| Identifier | Value |

| CAS Number | 2035-15-6[5] |

| Molecular Formula | C₁₆H₁₂O₅[5] |

| Molecular Weight | 284.26 g/mol [5] |

| InChI | InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1[5] |

| SMILES | C1[C@@H]2--INVALID-LINK--OC4=CC5=C(C=C24)OCO5[5] |

Structural Representation

The chemical structure of (-)-Maackiain, illustrating the tetracyclic pterocarpan core and the numbering of the carbon atoms, is depicted below.

Caption: 2D structure of (-)-Maackiain with atom numbering.

Stereochemistry

The biological activity of Maackiain is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at positions 6a and 12a (systematic numbering) or 6a and 11a (common pterocarpan numbering).

Absolute Configuration

The absolute configuration of naturally occurring (-)-Maackiain has been determined as (6aR, 12aR).[5] This configuration is crucial for its specific interactions with biological targets. The "R" designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules.

Caption: Stereochemical representation of (-)-Maackiain.

Experimental Data

Spectroscopic Data

¹³C NMR: The ¹³C NMR spectrum of (-)-Maackiain provides characteristic signals for its 16 carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon, providing a fingerprint of the molecule's carbon skeleton.

| Carbon Atom | Chemical Shift (ppm) |

| Data not available in a readily comparable format from the provided search results. | Assignments would be listed here. |

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of (-)-Maackiain.

| MS Technique | Ionization Mode | Key Fragments (m/z) |

| GC-MS | EI | 284 (M+), 283, 134[1] |

| LC-MS | ESI (-) | 283.0612 [M-H]⁻, 255.0604, 254.0553[1] |

Crystallographic Data

The three-dimensional structure of (-)-Maackiain has been confirmed by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD).

| Parameter | Value |

| COD ID | 2216815[5] |

| Other crystallographic parameters would be listed here if available. |

Experimental Protocols

Isolation from Sophora flavescens

(-)-Maackiain can be isolated from the roots of Sophora flavescens. A general protocol involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or ultrasonication.[6]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[6]

-

Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate (-)-Maackiain.[7]

References

- 1. (-)-Maackiain | C16H12O5 | CID 91510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disruption of Heat Shock Protein 90 (Hsp90)-Protein Kinase Cδ (PKCδ) Interaction by (-)-Maackiain Suppresses Histamine H1 Receptor Gene Transcription in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Spectroscopic Characterization of (-)-Maackiain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous characterization of the natural pterocarpan, (-)-Maackiain. The information presented herein is critical for researchers in natural product chemistry, pharmacology, and drug development who require precise analytical data for identification, quality control, and further investigation of this bioactive compound.

Introduction to (-)-Maackiain

(-)-Maackiain is a pterocarpan, a class of isoflavonoids, found in a variety of plants, including species from the genera Maackia, Sophora, and Trifolium. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate structural elucidation and characterization are paramount for the advancement of research into its therapeutic potential. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to define the chemical structure of (-)-Maackiain.

Spectroscopic Data for (-)-Maackiain

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for (-)-Maackiain. This data was acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆), a common solvent for NMR analysis of flavonoids.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (-)-Maackiain (400 MHz, DMSO-d₆)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.37 | d | 8.4 |

| H-2 | 6.53 | dd | 8.4, 2.4 |

| H-4 | 6.38 | d | 2.4 |

| H-6ax | 4.25 | m | |

| H-6eq | 3.55 | m | |

| H-6a | 3.65 | m | |

| H-7 | 6.83 | s | |

| H-10 | 6.45 | s | |

| H-11 | 5.48 | d | 6.8 |

| OCH₂O | 5.95 | s | |

| 3-OH | 9.35 | s |

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for (-)-Maackiain (100 MHz, DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 124.5 |

| C-2 | 109.1 |

| C-3 | 157.9 |

| C-4 | 106.3 |

| C-4a | 156.9 |

| C-6 | 66.2 |

| C-6a | 39.7 |

| C-7 | 113.1 |

| C-7a | 161.1 |

| C-8 | 94.1 |

| C-9 | 147.8 |

| C-10 | 101.0 |

| C-10a | 142.1 |

| C-11a | 78.6 |

| OCH₂O | 101.2 |

High-Resolution Mass Spectrometry (HRESIMS) Data

Table 3: HRESIMS Fragmentation Data for (-)-Maackiain

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 285.0766 | 285.0758 | C₁₆H₁₃O₅ |

| [M+H-H₂O]⁺ | 267.0659 | 267.0652 | C₁₆H₁₁O₄ |

| [M+H-CH₂O]⁺ | 255.0659 | 255.0652 | C₁₅H₁₁O₄ |

| C₉H₇O₃ | 163.0390 | 163.0390 | C₉H₇O₃ |

| C₈H₅O₂ | 133.0284 | 133.0284 | C₈H₅O₂ |

Experimental Protocols

The data presented in this guide are typically acquired using the following experimental methodologies. These protocols are provided as a general reference and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of (-)-Maackiain (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher (e.g., Bruker Avance series).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRESIMS)

-

Sample Preparation: A dilute solution of (-)-Maackiain is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

-

Data Analysis: The accurate masses of the precursor and fragment ions are determined, allowing for the calculation of their elemental compositions. This data is used to confirm the molecular formula of (-)-Maackiain and to propose fragmentation pathways that are consistent with its known structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like (-)-Maackiain.

Caption: Workflow for the spectroscopic characterization of (-)-Maackiain.

This guide provides the foundational spectroscopic data and methodologies required for the confident identification and characterization of (-)-Maackiain. Adherence to these or similar robust analytical practices is essential for ensuring the quality and reproducibility of research involving this promising natural product.

Preliminary Biological Activity of (-)-Maackiain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a pterocarpan, a type of isoflavonoid, found in various plants, including those of the Sophora, Maackia, and Spatholobus genera. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the diverse pharmacological properties of this natural compound. This technical guide provides a comprehensive overview of the preliminary biological activity screening of (-)-Maackiain, summarizing key findings, detailing experimental methodologies, and illustrating the molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Summary of Biological Activities

The biological activities of (-)-Maackiain have been investigated across several domains, including anticancer, immunomodulatory, neuroprotective, and anti-inflammatory contexts. The following tables summarize the quantitative data available from preclinical studies.

| Anticancer Activity | |

| Cell Line | Activity Metric (IC₅₀) |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 25.24 µM[1] |

| BT549 (Triple-Negative Breast Cancer) | 20.99 µM[1] |

| CNE1 (Nasopharyngeal Carcinoma) | 41.71 µM (48h)[2] |

| CNE2 (Nasopharyngeal Carcinoma) | 25.14 µM (48h)[2] |

| Neuroprotective Activity | |

| Cell Model | Observed Effects |

| PC12 cells (Amyloid-beta induced toxicity) | Pre-treatment with 10, 20, and 50 µM (-)-Maackiain significantly reduced Aβ₄₂-induced cell injury and apoptosis. It also decreased reactive oxygen species (ROS) generation and restored mitochondrial membrane potential.[3] |

| Immunomodulatory Activity | |

| Cell Model | Observed Effects |

| dTHP-1 and RAW-Blue cells | (-)-Maackiain (100 ng/mL) was shown to amplify nigericin-mediated NLRP3 inflammasome activation, leading to increased caspase-1 cleavage and IL-1β production.[4] |

| Anti-inflammatory & Antioxidant Activity | |

| Assay | Observed Effects |

| LPS-stimulated RAW264.7 macrophages | Reduced levels of inflammatory cytokines and reactive oxygen species (ROS).[5] |

| PC12 cells | Attenuated Aβ₄₂-induced neuroinflammatory response by reducing TNF-α and IL-1β levels.[6] |

| DPPH and ABTS radical scavenging assays | While antioxidant activity is reported, specific IC₅₀ values for (-)-Maackiain were not available in the reviewed literature. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of (-)-Maackiain's biological activity.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cell culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of (-)-Maackiain for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.[7][8][9]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with (-)-Maackiain as required and then lyse the cells to extract total protein.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12]

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome by quantifying the release of IL-1β.

Materials:

-

LPS (Lipopolysaccharide)

-

Nigericin (B1684572) or ATP

-

(-)-Maackiain

-

ELISA kit for IL-1β

-

Cell culture medium

Protocol:

-

Prime macrophages (e.g., dTHP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Treat the primed cells with (-)-Maackiain for a specified time.

-

Stimulate the cells with a second signal, such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM), for 1-2 hours to activate the NLRP3 inflammasome.

-

Collect the cell culture supernatants.

-

Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[5][13]

Signaling Pathways and Mechanisms of Action

(-)-Maackiain exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Conclusion

(-)-Maackiain is a promising natural compound with a spectrum of biological activities demonstrated in preliminary screenings. Its anticancer effects against aggressive cancers like TNBC, coupled with its neuroprotective and immunomodulatory properties, highlight its potential for further investigation. The elucidation of its mechanisms of action, involving key signaling pathways such as miR-374a/GADD45α, PKC-Nrf2, and the NLRP3 inflammasome, provides a solid foundation for future drug development efforts. This technical guide serves as a consolidated resource to facilitate ongoing research and to underscore the therapeutic potential of (-)-Maackiain. Further studies are warranted to fully characterize its efficacy, safety, and pharmacokinetic profile in more complex biological systems.

References

- 1. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]

- 2. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Antifungal Properties of (-)-Maackiain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has demonstrated notable biological activities, including promising antifungal properties. Pterocarpans are a class of isoflavonoids recognized for their role in plant defense mechanisms against pathogens. This technical guide provides a comprehensive overview of the in vitro antifungal characteristics of (-)-Maackiain, drawing from available scientific literature. The document details its activity against a range of fungal species, outlines relevant experimental methodologies for its evaluation, and explores its potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity

The antifungal efficacy of (-)-Maackiain and related pterocarpans is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While extensive data for (-)-Maackiain against a wide array of fungi is still emerging, the following tables summarize available data for (-)-Maackiain and other structurally related pterocarpans to provide a comparative context.

Table 1: Antifungal Activity of (-)-Maackiain and Related Pterocarpans against Human Pathogenic Fungi

| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| (-)-Maackiain | Candida albicans | Not Reported | Not Reported | |

| Medicarpin | Candida albicans | 16 | Not Reported | [1] |

| Vestitol | Candida albicans | 32 | Not Reported | [1] |

Note: Data for (-)-Maackiain against a broad spectrum of human pathogenic fungi is not extensively available in the reviewed literature. The data for related pterocarpans are included for comparative purposes.

Table 2: Antifungal Activity of (-)-Maackiain and Related Pterocarpans against Phytopathogenic Fungi

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| (-)-Maackiain | Colletotrichum gloeosporioides | Not Reported | |

| (-)-Maackiain | Colletotrichum lindemuthianum | Not Reported | |

| Homopterocarpin (B190395) Derivatives | Colletotrichum gloeosporioides | 704 (IC50) | [2] |

| Homopterocarpin Derivatives | Colletotrichum lindemuthianum | 704 (IC50) | [2] |

Note: Specific MIC values for (-)-Maackiain against these phytopathogens were not found in the initial search. The data for related compounds are presented.

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro antifungal activity of compounds like (-)-Maackiain.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

a. Materials:

-

(-)-Maackiain

-

Fungal strains of interest

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Spectrophotometer

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving (-)-Maackiain

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Incubator

b. Protocol:

-

Inoculum Preparation:

-

Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration for the specific fungus.

-

Harvest fungal cells/spores and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

-

Dilute the standardized suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Compound Preparation:

-

Dissolve (-)-Maackiain in DMSO to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the broth medium within the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed a level that affects fungal growth (typically ≤1%).

-

-

Assay Setup:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted (-)-Maackiain.

-

Include the following controls:

-

Growth Control: Fungal inoculum in broth without the compound.

-

Sterility Control: Broth medium only.

-

Solvent Control: Fungal inoculum in broth with the highest concentration of DMSO used.

-

Positive Control: Fungal inoculum with a standard antifungal drug.

-

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours (for yeasts) or longer for slower-growing molds.

-

-

MIC Determination:

-

The MIC is the lowest concentration of (-)-Maackiain at which no visible growth is observed. This can be assessed visually or by measuring absorbance with a microplate reader.

-

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the microorganism.

a. Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Sabouraud Dextrose Agar)

-

Sterile pipette tips or loops

-

Incubator

b. Protocol:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto a fresh agar plate.

-

Incubate the plates at the appropriate temperature until growth is visible in the growth control spot.

-

The MFC is the lowest concentration of (-)-Maackiain from which no fungal growth occurs on the agar plate, representing a 99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the antifungal properties of a novel compound like (-)-Maackiain.

Caption: A generalized workflow for investigating the in vitro antifungal activity of (-)-Maackiain.

Hypothesized Signaling Pathway of Antifungal Action

The precise molecular targets of (-)-Maackiain in fungal cells are not yet fully elucidated. However, based on the known mechanisms of other pterocarpans and flavonoids, a plausible mechanism involves the disruption of the fungal cell membrane and the inhibition of key enzymes involved in its maintenance, such as those in the ergosterol biosynthesis pathway. The following diagram illustrates a hypothesized signaling pathway for the antifungal action of (-)-Maackiain.

Caption: Hypothesized mechanism of antifungal action for (-)-Maackiain targeting the fungal cell membrane.

Conclusion

(-)-Maackiain, a pterocarpan derived from natural sources, exhibits potential as an antifungal agent. While current research provides a foundational understanding of its activity, further in-depth studies are required to fully characterize its antifungal spectrum and elucidate its precise mechanism of action. The standardized protocols and hypothesized pathways presented in this guide offer a framework for future investigations. A more comprehensive evaluation of its MIC and MFC values against a broader range of clinically and agriculturally important fungi, coupled with detailed mechanistic studies, will be crucial in determining the therapeutic and commercial potential of (-)-Maackiain in the development of new antifungal therapies.

References

Initial studies on the mechanism of action of (-)-Maackiain

An In-depth Technical Guide on the Initial Studies of the Mechanism of Action of (-)-Maackiain

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a pterocarpan (B192222) flavonoid predominantly isolated from the roots of Sophora flavescens and other leguminous plants. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its molecular mechanisms of action, revealing a compound with a complex and multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the initial studies on (-)-maackiain, focusing on its dual immunomodulatory and anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Immunomodulatory Activity: Inflammasome Activation

Initial studies have revealed that (-)-maackiain can act as a potent amplifier of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).

Quantitative Data: Amplification of Caspase-1 Cleavage and IL-1β Production

(-)-Maackiain significantly enhances nigericin-induced caspase-1 cleavage and subsequent IL-1β production in macrophages.

| Cell Line | Priming Agent | Stimulating Agent | (-)-Maackiain Conc. | Outcome | Reference |

| dTHP-1 | LPS | Nigericin (B1684572) | Not specified | Potent amplification of caspase-1 cleavage | [1][2][3] |

| dTHP-1 | MPL | Nigericin | Not specified | Marked promotion of caspase-1 cleavage | [1][2][3] |

| RAW-Blue | P. aeruginosa | - | Not specified | Inhibition of NF-κB activation | [1] |

Experimental Protocols

Cell Culture and Treatment:

-

dTHP-1 cells: Seeded at a concentration of 7 x 10^5 cells/mL in 12-well plates. The cells are primed with either lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL). Subsequently, they are treated sequentially with nigericin (Nig) and (-)-maackiain (MK).[1][2]

-

RAW-Blue cells: Seeded at a concentration of 1 x 10^6 cells/mL in 12-well plates. The cells are pretreated with (-)-maackiain for 1 hour, followed by infection with P. aeruginosa strain PAO1.[2]

Biochemical Assays:

-

Immunoblot Analysis: Used to assess the cleavage of pro-caspase-1 and pro-IL-1β.[1][2]

-

ELISA: Employed to measure the levels of IL-1β in the cell supernatant.[1][2]

-

LDH Release Assay: Utilized to determine cytotoxicity.[1][2]

-

NF-κB Reporter Assay: Performed using RAW-Blue cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]

Signaling Pathway

(-)-Maackiain's mechanism in inflammasome activation involves the induction of vimentin, an intermediate filament protein that is essential for the assembly of the NLRP3 inflammasome complex.[1][2][3] This leads to enhanced caspase-1 activation and subsequent processing and release of IL-1β.[1][2][3] It is important to note that (-)-maackiain does not appear to affect the initial priming step mediated by NF-κB but rather amplifies the second activation signal.[1]

Caption: (-)-Maackiain amplifies NLRP3 inflammasome activation.

Anti-Cancer Activity

(-)-Maackiain has demonstrated significant anti-cancer effects in various cancer cell lines through the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Apoptosis Induction and Proliferation Inhibition

| Cell Line | Cancer Type | (-)-Maackiain Conc. (µmol·L⁻¹) | Effect | Reference |

| CNE1 | Nasopharyngeal Carcinoma | 80 | 28.70% apoptotic cells | [4] |

| CNE2 | Nasopharyngeal Carcinoma | 80 | 30.10% apoptotic cells | [4] |

| HL-60 | Promyelotic Leukemia | Concentration-dependent | Induction of apoptosis | [5] |

| TNBC cells | Triple-Negative Breast Cancer | Concentration-dependent | Increased apoptotic cells, enhanced Bax, reduced Bcl-2 | [6][7] |

| KLE & Ishikawa | Endometrial Cancer | Dose-dependent | Inhibition of cell growth | [8] |

| LNCaP & PC-3 | Prostate Cancer | 10 | 20% inhibition of cell proliferation | [9] |

| LNCaP & PC-3 | Prostate Cancer | 100 | 40% growth inhibition in PC-3 cells | [9] |

Experimental Protocols

Cell Proliferation and Viability Assays:

-

CCK-8, EdU, and Colony Formation Assays: Used to evaluate the effects of maackiain on endometrial cancer cell proliferation.[8]

-

Flow Cytometry with Annexin-V PE/7-AAD double staining: Employed to measure apoptosis in nasopharyngeal carcinoma cells.[4]

Molecular Biology Techniques:

-

Western Blot Analysis: Utilized to detect the expression levels of proteins involved in apoptosis (Bax, Bcl-2) and signaling pathways (MAPK/Ras).[4][7][8]

-

Transcriptomic Analysis: To reveal the underlying mechanisms of maackiain's effects on endometrial cancer cells.[8]

-

Real-time PCR: To analyze the mRNA expression of BAX and BCL-2.[7]

In Vivo Models:

-

Xenograft Model: Established to evaluate the anti-endometrial cancer effect of maackiain in vivo.[8]

Signaling Pathways

(-)-Maackiain's anti-cancer activity is mediated by several distinct signaling pathways:

-

ROS-Mediated Endoplasmic Reticulum (ER) Stress: In endometrial cancer, maackiain induces the accumulation of reactive oxygen species (ROS), which in turn promotes ER stress, leading to both apoptosis and autophagy.[8]

Caption: Maackiain induces apoptosis via ROS-mediated ER stress.

-

MAPK/Ras Signaling Pathway: In nasopharyngeal carcinoma, maackiain inhibits the MAPK/Ras signaling pathway, leading to suppressed proliferation and induction of apoptosis.[4]

Caption: Maackiain inhibits the MAPK/Ras signaling pathway.

-

miR-374a/GADD45A Axis: In triple-negative breast cancer, maackiain induces apoptosis by downregulating miR-374a, which leads to an increase in its target, GADD45α, a pro-apoptotic protein.[6][10]

Caption: Maackiain modulates the miR-374a/GADD45A axis.

Anti-inflammatory and Antioxidant Activities

Contrasting its pro-inflammatory role in inflammasome activation, other studies highlight (-)-maackiain's protective effects through anti-inflammatory and antioxidant mechanisms.

Quantitative Data: Inhibition of MAO-B

| Enzyme | IC50 (µM) | Selectivity Index for MAO-B | Ki (µM) | Reference |

| MAO-B | 0.68 | 126.2 | 0.054 | [11] |

Experimental Protocols

In Vivo Sepsis Model:

-

Cecal Ligation and Puncture (CLP)-induced murine model of sepsis: Maackiain treatment was shown to reduce organ injury and systemic inflammation.[9]

Cell-based Assays for Neuroprotection:

-

PC12 cells exposed to Amyloid-β (Aβ): Maackiain was investigated for its ability to reduce Aβ-induced oxidative stress, inflammation, and apoptosis.[12]

In Vivo Diabetic Nephropathy Model:

-

High-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats: Maackiain was administered to assess its protective effects on the kidneys.[13][14][15][16]

Signaling Pathways

-

AMPK/Nrf2/HO-1 Pathway: In a sepsis model, maackiain activates this pathway, leading to reduced levels of inflammatory cytokines and ROS.[9][17]

References

- 1. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]

- 5. Induction of apoptosis by maackiain and trifolirhizin (maackiain glycoside) isolated from sanzukon (Sophora Subprostrate Chen et T. Chen) in human promyelotic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maackiain induces apoptosis and autophagy via ROS-mediated endoplasmic reticulum stress in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Potent selective monoamine oxidase B inhibition by maackiain, a pterocarpan from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pterocarpan Phytoalexin (-)-Maackiain: A Technical Guide to its Discovery, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found predominantly in the Fabaceae family of plants. Initially identified for its role in plant defense due to its antimicrobial properties, subsequent research has unveiled a broader spectrum of pharmacological activities, including immunomodulatory, neuroprotective, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the discovery and historical context of (-)-maackiain research, detailed experimental protocols for its study, and a summary of its key biological activities supported by quantitative data. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and potential therapeutic applications.

Discovery and Historical Context

The journey of (-)-maackiain research began in the mid-20th century within the burgeoning field of phytochemistry and plant pathology. Its discovery is intrinsically linked to the concept of "phytoalexins," low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.

-

Initial Isolation: (-)-Maackiain was first isolated from the heartwood of Maackia amurensis, a tree native to eastern Asia, which lent the compound its name. Early studies focused on its structural elucidation, identifying it as a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system.

-

Phytoalexin Role: Soon after its discovery, (-)-maackiain was identified as a key phytoalexin in various leguminous plants, including red clover (Trifolium pratense) and chickpeas (Cicer arietinum). Its production was observed to be induced in response to fungal infections, establishing its role in plant defense mechanisms. For instance, in red clover leaves, the concentration of maackiain (B7765809) was found to be as high as 275 µg/g of fresh weight in infected tissue, a level sufficient to inhibit the growth of fungal pathogens.

-

Broadened Research Scope: While initial research was dominated by its function as a phytoalexin, the past few decades have seen a significant expansion in the investigation of (-)-maackiain's pharmacological potential in mammalian systems. Researchers began to explore its effects on various cellular processes, leading to the discovery of its immunomodulatory, neuroprotective, and other biological activities. Today, (-)-maackiain is being investigated as a potential therapeutic agent for a range of diseases.

Quantitative Data on Biological Activities

This section summarizes the key quantitative data from various studies on the biological activities of (-)-maackiain.

Table 1: Antimicrobial Activity of (-)-Maackiain

| Organism | Assay Type | Activity Metric | Value | Reference |

| Fusarium oxysporum | Mycelial Growth Inhibition | IC50 | Not explicitly stated for pure maackiain, but related compounds show activity. | General phytoalexin literature |

| Various Fungi | General Antifungal | Toxic | Effective against several genera of fungal pathogens. | [1](--INVALID-LINK--) |

| Staphylococcus aureus | Antibacterial | MIC | >100 µg/mL (for a related pterocarpan) | General phytoalexin literature |

| Pseudomonas aeruginosa | Antibacterial | MIC | >100 µg/mL (for a related pterocarpan) | General phytoalexin literature |

Note: Specific MIC/IC50 values for a broad range of microbial species are not extensively reported in readily available literature, highlighting an area for future research.

Table 2: Immunomodulatory and Neuroprotective Activities of (-)-Maackiain

| Activity | Cell Line/Model | Assay | Key Findings | Concentration/Dose | Reference |

| Immunomodulatory | dTHP-1 macrophages | Inflammasome Activation | Potently amplified nigericin-mediated caspase-1 cleavage and IL-1β production. | 100 ng/mL | [2](--INVALID-LINK--) |

| Neuroprotective | PC12 cells | Aβ₄₂-induced toxicity | Reduced cell injury and apoptosis in a dose-dependent manner. | 10, 20, 50 µM | [1](--INVALID-LINK--) |

| Neuroprotective | PC12 cells | Oxidative Stress | Decreased ROS levels and restored mitochondrial membrane potential. | 10, 20, 50 µM | [1](--INVALID-LINK--) |

| Neuroprotective | C. elegans model of Parkinson's Disease | Dopaminergic neuron damage | Significantly reduced 6-OHDA-induced neurodegeneration. | 0.25 mM | [3](--INVALID-LINK--) |

Table 3: Enzyme Inhibition by (-)-Maackiain

| Enzyme | Source | Assay Type | Inhibition Metric | Value | Reference |

| Monoamine Oxidase B (MAO-B) | Human, recombinant | Enzymatic assay | IC50 | 0.68 µM | [2](--INVALID-LINK--) |

| Ki | 0.054 µM | [2](--INVALID-LINK--) | |||

| Selectivity Index (MAO-A/MAO-B) | 126.2 | [2](--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in (-)-maackiain research.

Extraction and Isolation of (-)-Maackiain from Sophora flavescens

This protocol is adapted from a method used for the isolation of various flavonoids, including maackiain, from the roots of Sophora flavescens.

Materials:

-

Dried and powdered roots of Sophora flavescens

-

Methanol (B129727) (HPLC Grade)

-

Ultrasonicator

-

Filtration apparatus

-

Rotary evaporator

-

Medium-Pressure Liquid Chromatography (MPLC) system

-

Reversed-phase silica (B1680970) gel (e.g., YMC ODS-AQ, 10 µm)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Solvents for chromatography (Methanol, Water)

Procedure:

-

Extraction: a. Add 1 liter of methanol to 50 g of powdered Sophora flavescens root in a suitable vessel. b. Perform ultrasonication at room temperature for 3 days. A suggested cycle is 15 minutes of ultrasonication followed by 120 minutes of standing, repeated for 30 cycles. c. Filter the mixture to separate the methanol extract from the plant material. d. Dry the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (MPLC): a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Subject the crude extract to MPLC on a reversed-phase silica gel column. c. Elute the compounds using a stepwise gradient of methanol in water (e.g., 35-100% methanol). d. Collect fractions based on the elution profile monitored by a UV detector.

-

Purification (Prep-HPLC): a. Subject the fraction containing (-)-maackiain (as determined by preliminary analysis like TLC or analytical HPLC) to preparative HPLC. b. Use a suitable reversed-phase column and a water-methanol gradient (e.g., 30-60% methanol) for elution. c. Collect the peak corresponding to (-)-maackiain. d. Verify the purity of the isolated compound using analytical HPLC and confirm its identity by spectroscopic methods (NMR, MS).[4]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This is a general protocol that can be adapted for testing the antifungal activity of (-)-maackiain against various fungal pathogens.

Materials:

-

(-)-Maackiain (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Solvent control (e.g., DMSO)

Procedure:

-

Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium. b. Harvest the fungal cells or spores and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). d. Dilute the standardized inoculum in the broth medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Plate Preparation: a. Prepare serial twofold dilutions of (-)-maackiain in the broth medium in the wells of the microtiter plate. The final concentration range should be chosen based on preliminary experiments. b. Include a positive control well (broth with inoculum and a known antifungal), a negative control well (broth only), a growth control well (broth with inoculum), and a solvent control well (broth with inoculum and the same concentration of solvent used to dissolve maackiain).

-

Incubation: a. Add the prepared fungal inoculum to each well (except the negative control). b. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of (-)-maackiain that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

NLRP3 Inflammasome Activation Assay

This protocol is based on studies investigating the effect of (-)-maackiain on inflammasome activation in macrophages.[2]

Materials:

-

dTHP-1 (differentiated THP-1) or bone marrow-derived macrophages (BMDMs)

-

Lipopolysaccharide (LPS) or Monophosphoryl lipid A (MPL)

-

(-)-Maackiain

-

Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

-

Reagents for Western blotting (antibodies against caspase-1, IL-1β)

-

ELISA kit for IL-1β

Procedure:

-

Cell Culture and Priming: a. Seed the macrophages in 12-well plates at a suitable density (e.g., 7 x 10⁵ cells/mL). b. Prime the cells by treating them with LPS (e.g., 100 ng/mL) or MPL for 3 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inflammasome Activation: a. After priming, treat the cells sequentially with nigericin (e.g., 5 µM) for 1 hour. b. Subsequently, treat the cells with (-)-maackiain (e.g., 100 ng/mL) for 1 hour.

-

Analysis of Inflammasome Activation: a. Western Blotting: i. Collect the cell lysates and supernatants. ii. Perform SDS-PAGE and Western blotting using antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit). An increase in the cleaved forms indicates inflammasome activation. b. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is based on a fluorometric assay to determine the inhibitory activity of (-)-maackiain on MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., a fluorogenic substrate that produces a fluorescent product upon oxidation)

-

MAO-B Assay Buffer

-

(-)-Maackiain

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: a. Prepare a working solution of the MAO-B enzyme in the assay buffer. b. Prepare serial dilutions of (-)-maackiain and the positive control inhibitor in the assay buffer.

-

Inhibition Reaction: a. To the wells of the microplate, add the MAO-B enzyme solution. b. Add the different concentrations of (-)-maackiain or the positive control. Include a control well with the enzyme and buffer only (no inhibitor). c. Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition and Measurement: a. Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells. b. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader in kinetic mode.

-

Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of (-)-maackiain that causes 50% inhibition of the MAO-B activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key processes related to (-)-maackiain research.

Extraction and Isolation Workflow of (-)-Maackiain

Caption: Workflow for the extraction and isolation of (-)-maackiain.

Signaling Pathway of (-)-Maackiain in Neuroprotection

Caption: Proposed neuroprotective signaling pathway of (-)-maackiain.

Signaling Pathway of (-)-Maackiain in NLRP3 Inflammasome Activation

Caption: Role of (-)-maackiain in NLRP3 inflammasome activation.

Conclusion and Future Directions

(-)-Maackiain, a pterocarpan phytoalexin with a rich history in phytochemistry, has emerged as a promising natural product with diverse pharmacological activities. Its well-established role in plant defense is now complemented by compelling evidence of its immunomodulatory, neuroprotective, and enzyme-inhibitory properties in mammalian systems. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Future research should focus on several key areas:

-

Comprehensive Antimicrobial Profiling: A systematic evaluation of the antimicrobial spectrum of (-)-maackiain against a broader range of clinically relevant bacteria and fungi is warranted to fully understand its potential as an anti-infective agent.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated promising activities, further in vivo studies are crucial to establish the efficacy, safety, and pharmacokinetic profile of (-)-maackiain for various therapeutic applications.

-

Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying its diverse biological effects will be essential for optimizing its therapeutic potential and identifying novel drug targets.

-

Structure-Activity Relationship Studies: The synthesis and biological evaluation of (-)-maackiain analogs could lead to the development of more potent and selective therapeutic agents.

References

The Synthesis and Therapeutic Potential of Novel (-)-Maackiain Derivatives: A Technical Guide